molecular formula C9H9BrLiNO2 B3011933 Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate CAS No. 2413886-66-3

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate

Cat. No.: B3011933
CAS No.: 2413886-66-3
M. Wt: 250.02
InChI Key: SZSUVMPYNIJNHN-UHFFFAOYSA-N
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Description

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate is a lithium salt of a substituted propanoic acid featuring a 5-bromo-pyridinyl group at the 2-position and a methyl group at the adjacent carbon. Its structure combines a polar pyridine ring with a bromine substituent, which enhances electronic effects, and a lithium counterion that influences solubility and reactivity.

Properties

IUPAC Name

lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWZDIEAUZRLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate typically involves the reaction of 2-(5-bromopyridin-2-yl)-2-methylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted pyridines
  • Biaryl compounds
  • Various oxidized or reduced derivatives of the original compound

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that lithium salts, including lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate, may have antiviral effects, particularly against Hepatitis B Virus (HBV). The compound has been shown to inhibit HBV replication by interfering with the formation of viral core particles, thereby preventing the proper assembly of nucleocapsids . This mechanism positions it as a promising candidate for further development as an antiviral agent.

Inhibition of Matrix Metalloproteinases (MMPs)
The compound's structural characteristics allow it to function as a selective inhibitor of MMP-13, an enzyme implicated in various arthritic disorders. In preclinical studies, compounds similar to this compound demonstrated significant reductions in arthritic scores in murine models when administered over a defined period . This suggests potential therapeutic applications in treating inflammatory conditions.

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo selective halogen-lithium exchange reactions makes it useful for creating more complex organic molecules. For instance, it can facilitate the synthesis of various functionalized pyridine derivatives through established coupling reactions .

Fragment-Based Drug Discovery (FBDD)
In the context of FBDD, this compound can be utilized as a fragment for lead optimization. Its polar functional groups enhance binding interactions with biological targets, making it a suitable candidate for developing new therapeutic agents . The ability to modify its structure allows chemists to explore a range of derivatives with improved pharmacological profiles.

Material Science

Development of Functional Materials
this compound can be incorporated into polymer matrices to create materials with enhanced properties. For example, its inclusion in polymeric systems may improve thermal stability and mechanical strength. Research into such applications is ongoing, with potential uses in coatings and composites that require specific performance characteristics.

Case Study 1: Antiviral Activity Against HBV

A study focused on the antiviral properties of dihydropyrimidine compounds including this compound demonstrated effective inhibition of HBV replication in vitro. The research highlighted the compound's favorable pharmacokinetic properties and low toxicity profiles, suggesting its potential for clinical application in treating HBV infections .

Case Study 2: MMP Inhibition and Rheumatoid Arthritis

In an experimental model of rheumatoid arthritis, selective MMP-13 inhibitors derived from this compound were tested. Results showed a statistically significant reduction in inflammation markers and joint damage compared to control groups, indicating promising therapeutic avenues for managing arthritis-related conditions .

Mechanism of Action

The mechanism of action of Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate largely depends on its application. In catalytic reactions, the lithium ion can coordinate with other molecules, facilitating the formation of new bonds. The bromopyridinyl group can participate in various chemical reactions, acting as a reactive site for further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Esters of Substituted Propanoates

Ethyl and methyl esters of structurally analogous propanoates, such as those listed in pharmaceutical impurity profiles (e.g., Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate and Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate), share the 2-methylpropanoate backbone but differ in substituents and functional groups . Key distinctions include:

  • Substituent Effects: The bromopyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to the chlorobenzoyl-phenoxy groups in the ester analogs. This difference impacts acidity (pKa), stability, and intermolecular interactions.
  • Counterion vs. Ester Group : The lithium salt form enhances solubility in polar solvents (e.g., water or alcohols) relative to the ethyl/methyl esters, which are more lipophilic.
Table 1: Structural and Property Comparison
Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Properties
Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate 5-Bromo-pyridin-2-yl Lithium salt ~265.1 (calculated) High polarity, water-soluble
Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. E) 4-Chlorobenzoyl-phenoxy Ethyl ester ~376.8 (calculated) Lipophilic, low water solubility
Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. D) 4-Chlorobenzoyl-phenoxy Methyl ester ~362.8 (calculated) Similar to Imp. E, higher volatility

Comparison with Other Alkali Metal Salts

Hypothetical sodium or potassium salts of 2-(5-bromopyridin-2-yl)-2-methylpropanoate would differ in cation size and charge density. Lithium’s small ionic radius may lead to higher lattice energy and lower solubility in organic solvents compared to sodium or potassium analogs.

Research Findings and Implications

  • Stability: The bromopyridinyl group may confer greater thermal stability compared to chlorobenzoyl-phenoxy analogs due to stronger aromatic stacking interactions .
  • Bioactivity : While the ester analogs (Imp. D/E) are reported as pharmaceutical impurities, the lithium salt’s ionic nature could enhance bioavailability in polar biological environments.
  • Analytical Characterization : Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for structural visualization) are critical for resolving the stereoelectronic effects of substituents in such compounds .

Biological Activity

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate is an intriguing compound with potential therapeutic applications, particularly in the context of mood disorders and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt derived from the reaction of lithium hydroxide with 5-bromopyridine-2-carboxylic acid. The presence of the brominated pyridine moiety is significant, as it may influence the compound's pharmacological properties.

The biological activity of lithium compounds, including this compound, is multifaceted:

  • Mood Stabilization : Lithium is primarily known for its mood-stabilizing effects in bipolar disorder. It has been shown to reduce the frequency and severity of manic and depressive episodes by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
  • Neuroprotective Effects : Lithium exhibits neuroprotective properties, which may be attributed to its ability to promote neurogenesis, enhance synaptic plasticity, and reduce apoptosis in neuronal cells. Studies indicate that lithium can slow brain aging and may reduce the risk of dementia .
  • Antiviral Activity : Recent research has suggested that lithium compounds possess antiviral properties, potentially inhibiting viral replication through modulation of cellular pathways .

Biological Activities

The following table summarizes various biological activities associated with this compound and similar lithium compounds:

Biological Activity Description
Mood StabilizationReduces manic and depressive episodes in bipolar disorder .
NeuroprotectionPromotes neurogenesis and protects against neuronal apoptosis .
AntiviralInhibits viral replication in certain contexts .
AntioxidantReduces oxidative stress in neuronal cells .
Anti-inflammatoryModulates inflammatory pathways, potentially reducing neuroinflammation.

Case Studies

  • Bipolar Disorder Treatment : A systematic review highlighted that lithium treatment significantly lowers suicide risk among patients with bipolar disorder by up to 60% compared to placebo . This underscores its critical role as a first-line treatment despite concerns about side effects.
  • Neuroprotection in Aging : A study indicated that lithium could slow cognitive decline in patients with mild cognitive impairment. Participants receiving low-dose lithium showed improved cognitive function over time compared to those on placebo .
  • Antiviral Research : Recent investigations into lithium's antiviral effects have shown promise in inhibiting specific viral infections, suggesting potential applications beyond mood stabilization.

Research Findings

Research into lithium compounds continues to evolve, with several studies focusing on the structure-activity relationship (SAR) of related compounds:

  • Lithium's Interaction with Biological Targets : Studies suggest that the presence of halogens (like bromine) in pyridine derivatives can enhance binding affinity to specific enzymes or receptors, potentially increasing therapeutic efficacy .
  • Pharmacokinetics : Understanding how genetic markers influence lithium metabolism can help tailor treatments for individuals with bipolar disorder, optimizing dosages based on metabolic rates identified through genetic profiling .

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